molecular formula C21H16FN3O3S B3652443 5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B3652443
M. Wt: 409.4 g/mol
InChI Key: HMPORCWUNHGKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This structure is often found in naturally occurring compounds and pharmaceuticals . The compound also contains a pyrimidinedione group, which is a type of heterocyclic compound that has been used in various medicinal chemistry applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenoxy group would likely introduce some degree of polarity to the molecule, and the presence of multiple nitrogen atoms could potentially allow for hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Indole rings are common in many biologically active compounds and can interact with various biological targets. The pyrimidinedione group could also potentially interact with biological systems .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its reactivity, and evaluation of its biological activity. This could potentially involve in vitro and in vivo studies to determine its effects on biological systems .

Properties

IUPAC Name

5-[[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c22-14-5-7-15(8-6-14)28-10-9-25-12-13(16-3-1-2-4-18(16)25)11-17-19(26)23-21(29)24-20(17)27/h1-8,11-12H,9-10H2,(H2,23,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPORCWUNHGKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=C4C(=O)NC(=S)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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